Home > Products > Screening Compounds P10695 > 9-beta-D-Xylofuranosyladenine
9-beta-D-Xylofuranosyladenine - 524-69-6

9-beta-D-Xylofuranosyladenine

Catalog Number: EVT-435100
CAS Number: 524-69-6
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-beta-D-xylofuranosyladenine is a purine nucleoside in which adenine is attached to xylofuranose via a beta-N(9)-glycosidic bond. It is functionally related to an adenine.
Source and Classification

9-beta-D-Xylofuranosyladenine can be synthesized from naturally occurring sugars and nucleobases. It belongs to the class of nucleoside analogs, which are compounds that mimic the structure of nucleosides but differ slightly in their sugar or base components. This classification is significant in pharmacology, where such compounds are often evaluated for their therapeutic potential against viral infections and cancer.

Synthesis Analysis

The synthesis of 9-beta-D-Xylofuranosyladenine involves several key steps:

  1. Starting Materials: The synthesis typically begins with D-xylose or its derivatives, which are converted into the furanose form.
  2. Formation of Glycosidic Bond: The reaction between the furanose sugar and adenine is crucial. This is often achieved using carboxylic acid chlorides to facilitate the formation of the glycosidic bond.
  3. Purification: After synthesis, the product is purified through techniques such as column chromatography. For instance, one method reported yields pure 9-beta-D-Xylofuranosyladenine through crystallization from methanol or chloroform-isopropyl ether mixtures .

The reaction conditions, including temperature and time, are critical for achieving high yields and purity. For example, reactions may require specific temperatures (e.g., 0 °C to room temperature) and controlled stirring times to optimize product formation .

Molecular Structure Analysis

The molecular structure of 9-beta-D-Xylofuranosyladenine can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}N5_5O4_4
  • Molecular Weight: Approximately 252.23 g/mol

The compound features a purine base (adenine) linked to a beta-D-xylofuranosyl sugar. The stereochemistry around the glycosidic bond is crucial for its biological activity, with the beta configuration being essential for proper interaction with biological targets.

Structural Characteristics

  • Furanose Ring: The furanose ring contributes to the compound's stability and solubility.
  • Amino Group: The presence of an amino group at the 6-position of adenine enhances its interactions with enzymes involved in nucleic acid metabolism.
  • Hydroxyl Groups: Hydroxyl groups on the sugar moiety play vital roles in hydrogen bonding and solvation properties.
Chemical Reactions Analysis

9-beta-D-Xylofuranosyladenine participates in various chemical reactions typical of nucleoside analogs:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives, which are essential for biological activity.
  2. Degradation: The compound may also be subjected to enzymatic degradation by nucleoside phosphorylases or kinases.
  3. Modification Reactions: Various chemical modifications can be performed to enhance its pharmacological properties, such as O-methylation or alkoxy substitutions .

These reactions highlight its versatility as a synthetic intermediate in developing more potent antiviral agents.

Mechanism of Action

The mechanism of action of 9-beta-D-Xylofuranosyladenine primarily involves its incorporation into viral RNA or DNA during replication processes. By mimicking natural nucleotides:

  • It disrupts normal viral replication pathways.
  • It can lead to premature termination of nucleic acid synthesis.
  • Its structural similarity allows it to evade some host cell defenses while still being recognized by viral enzymes.

Research indicates that 9-beta-D-Xylofuranosyladenine exhibits antiviral activity against various viruses, including those responsible for respiratory infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Reported melting points range from 133 °C to 202 °C depending on the crystallization solvent used .
  • Solubility: Generally soluble in polar solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in nucleophilic substitution reactions due to the presence of functional groups on the sugar moiety.
Applications

9-beta-D-Xylofuranosyladenine has several significant scientific applications:

  1. Antiviral Research: Its primary application lies in antiviral drug development, where it serves as a lead compound for synthesizing more effective antiviral agents.
  2. Biochemical Studies: Used in studies investigating nucleic acid metabolism and enzyme interactions.
  3. Pharmaceutical Development: As a building block for designing new therapeutic agents targeting viral infections and potentially cancer therapies.
Historical Development & Discovery of 9-β-D-Xylofuranosyladenine

Emergence of Nucleoside Analog Research in Antiviral/Antimetabolic Contexts

The mid-20th century witnessed a surge in nucleoside analog research, driven by the quest for antimetabolites capable of disrupting nucleic acid synthesis in cancer and viral diseases. This era saw the discovery of foundational compounds like formycin A (a natural C-nucleoside antibiotic) and pyrazomycin (exhibiting antitumor activity), establishing the pharmacological potential of sugar-modified nucleosides [1]. Within this landscape, xylofuranosyl nucleosides emerged as a distinctive class, characterized by their inverted configuration at the 3'-carbon position compared to the natural β-D-ribofuranosyl configuration. This stereochemical alteration was strategically investigated for its potential to confer metabolic interference, resistance to enzymatic degradation, and selective toxicity against rapidly dividing cells. The exploration of the xylose configuration represented a deliberate effort to exploit subtle sugar conformational changes for biological activity, distinct from the more common arabinose (ara-) nucleosides. Early research indicated that the xylose moiety could significantly alter interactions with cellular kinases, phosphorylases, and polymerases, setting the stage for the development of 9-β-D-xylofuranosyladenine as a specific antitumor agent within this broader structural class [1].

Early Synthetic Pathways for Xylofuranosyl Nucleosides

The synthesis of xylofuranosyl nucleosides, including 9-β-D-xylofuranosyladenine, presented significant stereochemical challenges due to the need for precise control over anomeric configuration and the installation of the non-natural xylose hydroxyl group pattern. Initial synthetic strategies relied heavily on classical nucleoside glycosylation methods. These typically involved coupling a per-O-protected xylofuranosyl halide (often the chloride or bromide) with a persilylated heterocyclic base, such as adenine, using Lewis acid catalysis under carefully controlled conditions to favor the desired β-anomer. A critical hurdle was the efficient preparation of the xylofuranose donor from D-xylose, requiring selective protection/deprotection sequences to achieve the requisite furanose form and prevent formation of the thermodynamically more stable pyranose isomers. Common protecting groups included benzyl ethers (for hydroxyls) and acetyl or benzoyl esters, whose removal later in the synthesis often required harsh conditions (e.g., strong acids, catalytic hydrogenation) that could degrade sensitive heterocyclic bases [1]. The synthesis of C-nucleosides like pyrazomycin was particularly complex, demanding the formation of a stable C-C glycosidic bond, often via addition of a heterocyclic anion to a sugar lactol or lactone derivative followed by functional group manipulation and dehydration. While the specific synthesis of 9-β-D-xylofuranosyladenine wasn't detailed in the search results, its preparation would have faced similar regiochemical and stereochemical hurdles as other xylosides, requiring meticulous optimization to achieve acceptable yields and anomeric purity.

Table 1: Key Synthetic Challenges & Approaches for Early Xylofuranosyl Nucleosides

Synthetic ChallengeCommon StrategiesPotential Issues
Xylofuranose Donor PreparationSelective protection of D-xylose; AnomerizationFormation of pyranose forms; Mixture of anomers/furanose rings
β-Stereoselective GlycosylationKoenigs-Knorr (Halide donor + Lewis acid); Hilbert-Johnson (Silylated base + Sugar acetate)Low β-selectivity; Formation of α-anomer; Side reactions
Protecting Group StrategyBenzyl (stable under glycosylation, removed by H₂/Pd or BCl₃); Acetyl/Benzoyl (removed by base)Harsh deprotection conditions can degrade base; Incompatibility with sensitive functional groups
C-Nucleoside Synthesis (e.g., Pyrazomycin)Anion coupling to lactone/lactol; Dehydration/cyclizationLow yields; Multiple steps; Difficult stereocontrol

Key Milestones in Adenosine Derivative Pharmacology

The pharmacological exploration of adenosine derivatives laid the essential groundwork for recognizing the potential of 9-β-D-xylofuranosyladenine. Adenosine itself, a fundamental purine nucleoside, exhibits diverse physiological effects, including vasodilation and neuromodulation, but its rapid deamination by adenosine deaminase (ADA) limited its therapeutic utility. This spurred the development of ADA-resistant analogs. Key milestones included the discovery of cordycepin (3'-deoxyadenosine), exhibiting antitumor and antiviral activity, highlighting the impact of sugar modifications. The identification of formycin A and pyrazomycin demonstrated that profound antitumor effects could be achieved not only with deoxy modifications but also with complete heterocycle changes (formycin) or C-glycosidic bonds (pyrazomycin). Crucially, the exploration of epimeric sugars emerged as a distinct strategy. The discovery that the arabinose analog 9-β-D-arabinofuranosyladenine (vidarabine, Ara-A) possessed significant antiviral activity validated the concept that stereochemical inversion at specific sugar positions could confer potent biological activity against pathogens and tumors. It was within this context of stereochemical exploration that 9-β-D-xylofuranosyladenine was synthesized and evaluated. Its identification as an antitumor agent active against the proliferation of ascites tumor cells represented a significant milestone [1]. This discovery demonstrated that the xylose configuration, distinct from both the natural ribose and the clinically established arabinose, could impart desirable antiproliferative properties to adenosine analogs. This finding spurred further investigation into the structural determinants of nucleoside activity, emphasizing the critical role of the entire sugar moiety, particularly the stereochemistry at the 2' and 3' positions, beyond simply base modifications or 2'/3'-deoxy approaches. The activity of the carbocyclic congener 3 (9-β-D-xylofuranosyladenine carbocyclic analog) against leukemia cells further underscored the potential of the xylose scaffold in nucleoside-based drug design [1].

Properties

CAS Number

524-69-6

Product Name

9-beta-D-Xylofuranosyladenine

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1

InChI Key

OIRDTQYFTABQOQ-GAWUUDPSSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

9 beta-D-xylofuranosyladenine
9 beta-D-xylosyladenine
9-xylosyladenine
9-xylosyladenine, ((9alpha)-(L))-isomer
xyloA
xylosyladenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.